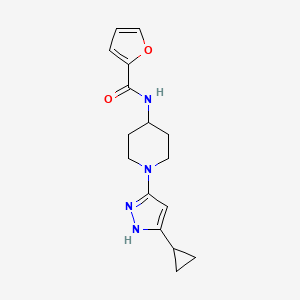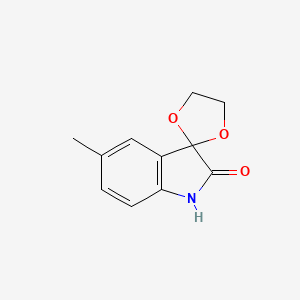![molecular formula C20H19N7O4 B2971321 Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034413-67-5](/img/structure/B2971321.png)
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Triazolopyridines are a class of compounds that have been studied for their broad range of chemical and biological properties .
Synthesis Analysis
A simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions. For example, an annulation reaction, followed by desulfurization/intramolecular rearrangement, can yield oxadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, a compound with an oxadiazole ring might have properties such as solubility in water .Scientific Research Applications
Antimicrobial Activity
1,2,3-Triazole derivatives have been extensively studied for their antimicrobial properties. The compound can be synthesized through a Cu(I) catalyzed dipolar cycloaddition, which has shown moderate to excellent activity against various microbial strains including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae . This suggests its potential application as a novel antimicrobial agent.
Anticancer Properties
The triazole ring is a common motif in many anticancer agents. The presence of the 1,2,4-oxadiazol and triazolo[4,3-a]pyridin groups in the compound may enhance its ability to interact with cancer cell lines. Triazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines, indicating the potential of this compound in cancer research .
Drug Discovery
Due to their stability and versatile binding properties, 1,2,3-triazoles are valuable scaffolds in drug discovery. The compound’s structure could be exploited to develop new drugs with improved pharmacokinetic profiles. Its synthesis and biological activity suggest it could be a promising candidate for further drug development .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for bioconjugation and as probes for biological systems. The compound’s ability to engage in hydrogen bonding and dipole-dipole interactions makes it suitable for designing molecules that can selectively bind to biological targets .
Supramolecular Chemistry
The triazole ring’s ability to participate in hydrogen bonding and π-stacking interactions makes it an interesting component for the design of supramolecular structures. This compound could be used to create novel materials with specific properties .
Polymer Chemistry
1,2,3-Triazoles are known to enhance the properties of polymers, such as thermal stability and mechanical strength. The compound could be incorporated into polymers to create materials with desired characteristics for industrial applications .
Fluorescent Imaging
Triazole derivatives are often used in fluorescent imaging due to their ability to emit light upon excitation. The compound’s structure could be modified to serve as a fluorescent tag for imaging in biological research .
Antioxidant Activity
The 1,2,3-triazole core is associated with antioxidant properties. The compound could be explored for its ability to neutralize free radicals, which is valuable in the study of diseases caused by oxidative stress .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit antibacterial activity against salmonella typhi .
Mode of Action
It is known that oxadiazoles, a core structure in the compound, have a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, and more . The compound likely interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazoles , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its overall activity.
Result of Action
Based on the reported biological activity of similar compounds , it can be inferred that the compound may have significant effects at the molecular and cellular level.
Future Directions
The future directions in the research of oxadiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities . Molecular docking is an exemplary tool, helps in identifying target and designing a drug containing high bio-availability and minimum toxicity .
properties
IUPAC Name |
benzyl N-[2-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4/c1-13-23-19(31-26-13)15-7-8-27-16(9-15)24-25-17(27)10-21-18(28)11-22-20(29)30-12-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H,21,28)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMPSFPZZDPIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


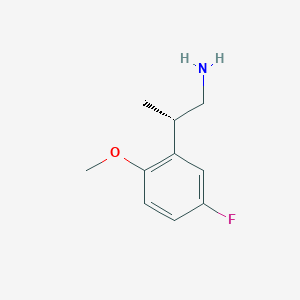
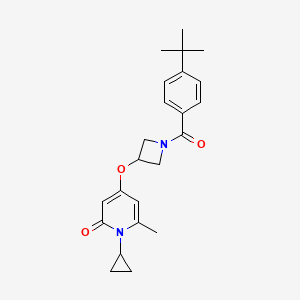
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971244.png)
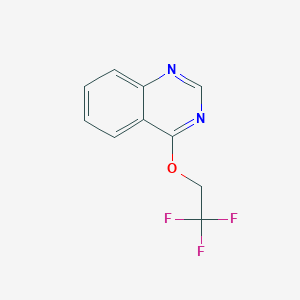
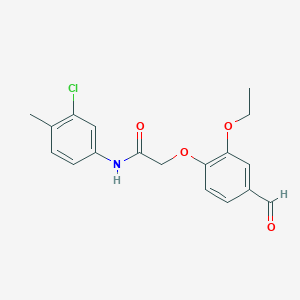
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)
![(E)-4-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2971249.png)
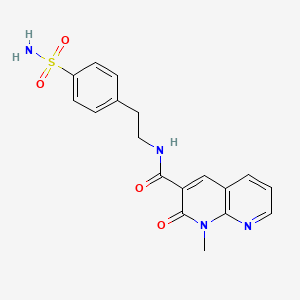

![2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid](/img/structure/B2971254.png)
![ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2971255.png)
